n,n-Diethyl-2-methyl-6-(trimethylsilyl)benzamide
Description
Properties
CAS No. |
85370-65-6 |
|---|---|
Molecular Formula |
C15H25NOSi |
Molecular Weight |
263.45 g/mol |
IUPAC Name |
N,N-diethyl-2-methyl-6-trimethylsilylbenzamide |
InChI |
InChI=1S/C15H25NOSi/c1-7-16(8-2)15(17)14-12(3)10-9-11-13(14)18(4,5)6/h9-11H,7-8H2,1-6H3 |
InChI Key |
GKKZXUITFLKMKA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC=C1[Si](C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Diethyl-2-methyl-6-(trimethylsilyl)benzamide can be achieved through the direct condensation of carboxylic acids and amines. One method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation. This green and efficient pathway provides high yields and is eco-friendly .
Industrial Production Methods: Industrial production of benzamides often involves catalytic processes. For instance, copper-based metal-organic frameworks can promote oxidative couplings, allowing the synthesis of amides with high conversion rates and yields .
Chemical Reactions Analysis
Types of Reactions: n,n-Diethyl-2-methyl-6-(trimethylsilyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens and nucleophiles are used under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamides, while reduction can produce amine derivatives.
Scientific Research Applications
Synthesis of Derivatives
n,n-Diethyl-2-methyl-6-(trimethylsilyl)benzamide serves as a precursor in the synthesis of various benzamide derivatives. Recent studies have demonstrated its utility as a substrate for alkylation reactions, particularly using lithium diisopropylamide as a base. This method allows for the formation of structurally similar compounds, expanding the library of available benzamide derivatives for further research.
Biochemical Interactions
Research indicates that this compound can interact with various biological molecules, including proteins and nucleic acids. Techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) are employed to study these interactions, focusing on binding affinities and mechanisms. Such studies are crucial for elucidating potential therapeutic applications, particularly in drug discovery where understanding ligand-receptor interactions is fundamental.
Therapeutic Potential
The compound's structural characteristics suggest potential applications in pharmacology. For instance, related benzamide derivatives have been explored as inhibitors of human dihydroorotate dehydrogenase (hDHODH), an enzyme involved in pyrimidine biosynthesis. Compounds with similar structures have shown significant inhibitory activity, indicating that this compound may possess similar properties worth investigating .
Comparative Analysis of Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| N,N-Diethyl-3-hydroxy-6-(trimethylsilyl)benzamide | Hydroxyl group at position 3 | Enhanced solubility and potential for hydrogen bonding |
| N,N-Diethyl-2-methoxy-6-(trimethylsilyl)benzamide | Methoxy group at position 2 | Increased electron density on the aromatic ring |
| N,N-Diethyl-4-fluoro-2-methylbenzamide | Fluoro substitution at position 4 | Altered electronic properties affecting reactivity |
This table illustrates how this compound stands out due to its specific combination of functional groups that influence both its chemical reactivity and biological interactions.
Case Study 1: Synthesis of Novel Benzamide Derivatives
In a study focused on synthesizing novel substituted benzamides, researchers utilized this compound as a starting material to create compounds bearing a 1,2,3-triazole moiety. These derivatives were evaluated for their inhibitory effects on hDHODH, revealing promising results with certain compounds exhibiting IC50 values in the low micromolar range .
Case Study 2: Interaction Studies with Biological Molecules
Another study investigated the binding interactions between this compound and various protein targets using NMR spectroscopy. The results indicated specific binding sites and affinities that could inform future drug design efforts targeting similar biological pathways.
Mechanism of Action
The mechanism of action of n,n-Diethyl-2-methyl-6-(trimethylsilyl)benzamide involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting metabolic processes. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to interact with various biological molecules .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural Features of Key Benzamide Derivatives
Key Observations :
- The 6-TMS group directs electrophilic substitution to the para position, as seen in nitration studies of similar compounds .
- Positional Isomerism : The 2-methyl-6-TMS substitution pattern contrasts with 3-TMS derivatives (e.g., ), where the TMS group’s meta placement may alter electronic delocalization and reactivity.
Physicochemical Properties
Table 2: Comparative Physicochemical Data (Inferred)
| Compound Name | Molecular Weight | LogP (Predicted) | Melting Point (°C) | Stability Notes |
|---|---|---|---|---|
| N,N-Diethyl-2-methyl-6-TMS-benzamide | 307.5 | ~4.2 | Not reported | Hydrolytically stable |
| N,N-Dimethyl-3-TMS-benzamide | 237.4 | ~3.5 | Not reported | Sensitive to protic media |
| N-(2-hydroxy-1,1-dimethylethyl)-3-Me-benzamide | 221.3 | ~1.8 | Crystalline solid | Hygroscopic due to –OH |
| 2-Iodo-N,N-dimethyl-3-TMS-benzamide | 363.3 | ~4.8 | 155–160 | Light-sensitive |
Key Observations :
- Lipophilicity : The TMS group and diethylamide in the target compound increase logP compared to hydroxyl-containing analogs (e.g., ), suggesting better membrane permeability.
- Stability : The TMS group’s hydrolytic stability is context-dependent; for example, analogs in undergo nitration without TMS cleavage, while protic conditions may degrade TMS-containing compounds .
Table 3: Functional Comparisons
Key Observations :
- Enzyme Inhibition : While the target compound’s activity is unreported, structurally related benzamides (e.g., PCAF HAT inhibitors in ) show that substituent length and position critically influence activity. The 6-TMS group may mimic hydrophobic interactions seen in long acyl chains.
- Catalytic Applications : The TMS group in analogs facilitates regioselective C–H bond activation (e.g., ipso-borodesilylation in ), suggesting the target compound could serve as a substrate in similar transformations.
Biological Activity
n,n-Diethyl-2-methyl-6-(trimethylsilyl)benzamide is a synthetic organic compound classified as an aromatic amide. Its structure includes a benzene ring substituted with a diethylamine group, a methyl group, and a trimethylsilyl group. This unique configuration contributes to its hydrophobicity and stability, making it an interesting candidate for various biological applications, particularly in drug development and biochemical pathways.
- Molecular Formula : C14H23NOSi
- Molecular Weight : Approximately 191.27 g/mol
- Structure : The compound features a benzamide structure with specific substitutions that enhance its reactivity and biological interactions.
Biological Activity Overview
Recent studies indicate that this compound may interact with biological macromolecules, including proteins and nucleic acids. These interactions are crucial for understanding its potential therapeutic applications. Techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) have been employed to study these interactions.
Interaction Studies
- Binding Affinities : The compound's binding affinities to various biological targets are being explored, which may reveal its mechanism of action.
- Therapeutic Applications : Given its structural similarities to other bioactive compounds, it is hypothesized that it may possess antimicrobial or antiviral properties.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique characteristics of compounds related to this compound:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| N,N-Diethyl-3-hydroxy-6-(trimethylsilyl)benzamide | Hydroxyl group at position 3 | Enhanced solubility and potential for hydrogen bonding |
| N,N-Diethyl-2-methoxy-6-(trimethylsilyl)benzamide | Methoxy group at position 2 | Increased electron density on the aromatic ring |
| N,N-Diethyl-4-fluoro-2-methylbenzamide | Fluoro substitution at position 4 | Altered electronic properties affecting reactivity |
Case Studies and Research Findings
- Antimicrobial Activity : Similar benzamide derivatives have shown promising results against bacterial strains, particularly targeting the FtsZ protein involved in bacterial cell division. For instance, PC190723 has demonstrated significant inhibitory effects on both methicillin-sensitive and resistant Staphylococcus aureus with a Minimal Inhibitory Concentration (MIC) of 1 μg/mL .
- Antiviral Potential : Research into related compounds has revealed their efficacy in inhibiting viral replication, particularly against RNA viruses. For example, certain thiazolidinone derivatives showed IC50 values below 35 μM against HCV NS5B polymerase .
- Mechanistic Insights : The mechanism of action for similar compounds often involves the inhibition of key enzymes or proteins essential for pathogen survival or replication. The binding interactions are typically characterized by computational docking studies that elucidate the binding modes within active sites of target proteins .
Q & A
Q. What are the common synthetic routes for N,N-Diethyl-2-methyl-6-(trimethylsilyl)benzamide?
The synthesis typically involves sequential functionalization of the benzamide scaffold. A plausible route includes:
- Step 1: Bromination or lithiation at the 6-position of 2-methylbenzamide to introduce a reactive site.
- Step 2: Silylation using trimethylsilyl chloride (TMSCl) under anhydrous conditions, often with a base like triethylamine to trap HCl .
- Step 3: Alkylation of the amide nitrogen using diethyl sulfate or ethyl iodide in the presence of a base (e.g., K₂CO₃) . Key intermediates should be purified via column chromatography, and final product purity verified by NMR and mass spectrometry.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
A combination of techniques is recommended:
- ¹H/¹³C NMR: Assign signals based on substituent effects; the methyl group at position 2 and trimethylsilyl (TMS) at position 6 will show distinct shifts. For example, TMS protons appear as a singlet near δ 0.3 ppm .
- FT-IR: Confirm carbonyl (C=O) stretch (~1650 cm⁻¹) and silyl (Si-C) vibrations (~1250 cm⁻¹) .
- Mass Spectrometry (MS): Use high-resolution MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
Q. What are the typical chemical reactions this compound undergoes?
Reactivity is influenced by the TMS group and methyl substituent:
- Nitration: The TMS group directs electrophilic substitution to the para position (relative to itself), while the methyl group activates the ring. Nitration may yield 4-nitro derivatives .
- Transition-Metal Catalysis: The TMS group can act as a directing group in palladium-catalyzed annulation or coupling reactions, forming fused heterocycles .
- Desilylation: Acidic or fluoride-mediated cleavage of the TMS group to generate hydroxyl or halogenated derivatives .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nitration reactions?
Density Functional Theory (DFT) calculations can model electron density distribution and frontier molecular orbitals (FMOs) to identify reactive sites. For example:
- Calculate electrostatic potential maps to locate electron-rich regions prone to electrophilic attack.
- Compare activation energies for nitration at different positions, considering steric effects from the methyl group . Validate predictions with experimental regioselectivity data from isotopic labeling or HPLC analysis of reaction mixtures.
Q. How to optimize reaction conditions for palladium-catalyzed annulation involving this compound?
Key parameters include:
- Catalyst System: Test Pd(OAc)₂ with ligands like XPhos or SPhos to enhance catalytic activity .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) may improve solubility, while toluene could favor annulation.
- Temperature and Time: Screen 80–120°C for 12–24 hours, monitoring via TLC.
- Additives: Use silver salts (Ag₂CO₃) to scavenge halides and improve yields. Post-reaction, isolate products via silica gel chromatography and confirm structures by X-ray crystallography if possible .
Q. How to resolve conflicting NMR data when characterizing this compound?
Ambiguities often arise from overlapping signals (e.g., methyl and ethyl groups). Strategies include:
- 2D NMR: Use HSQC to correlate ¹H-¹³C signals and COSY to identify coupling networks .
- Variable Temperature NMR: Reduce signal broadening caused by conformational exchange.
- Comparative Analysis: Reference spectra of analogous compounds (e.g., N,N-diethyl-2-methoxy derivatives) to assign shifts . For quantitative analysis, integrate peaks at higher field strengths (e.g., 600 MHz) to improve resolution .
Data Contradiction Analysis
Q. How to address discrepancies in reported yields for silylation reactions?
Variations may stem from:
- Moisture Sensitivity: TMSCl is highly hygroscopic; use rigorous anhydrous techniques (Schlenk line, molecular sieves).
- Catalyst Purity: Impurities in Pd catalysts (e.g., PdCl₂ vs. Pd(PPh₃)₄) can alter reaction efficiency .
- Workup Methods: Differences in extraction or chromatography (e.g., gradient elution vs. isocratic) affect recovery rates. Standardize protocols across labs and report detailed reaction conditions (e.g., solvent degassing, catalyst loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
